molecular formula C11H13BrO B3314683 2-Bromo-3-(4-methoxy-3-methylphenyl)-1-propene CAS No. 951888-32-7

2-Bromo-3-(4-methoxy-3-methylphenyl)-1-propene

Cat. No.: B3314683
CAS No.: 951888-32-7
M. Wt: 241.12 g/mol
InChI Key: UIIOPBQLGFLCGK-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-methoxy-3-methylphenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes It is characterized by the presence of a bromine atom attached to a propene chain, which is further substituted with a methoxy and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-methoxy-3-methylphenyl)-1-propene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(4-methoxy-3-methylphenyl)-1-propene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the brominated product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-methoxy-3-methylphenyl)-1-propene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles like hydrogen halides or halogens.

    Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

    Addition: Hydrogen bromide or chlorine in the presence of a catalyst such as iron(III) chloride.

    Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 3-(4-methoxy-3-methylphenyl)-1-propanol or its derivatives.

    Addition: Formation of 2,3-dibromo-3-(4-methoxy-3-methylphenyl)propane.

    Oxidation: Formation of 2,3-epoxy-3-(4-methoxy-3-methylphenyl)propane.

    Reduction: Formation of 3-(4-methoxy-3-methylphenyl)propane.

Scientific Research Applications

2-Bromo-3-(4-methoxy-3-methylphenyl)-1-propene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-methoxy-3-methylphenyl)-1-propene involves its interaction with various molecular targets. The bromine atom and the double bond in the propene chain make it reactive towards nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(4-methoxyphenyl)-1-propene
  • 2-Bromo-3-(3-methylphenyl)-1-propene
  • 2-Bromo-3-(4-methylphenyl)-1-propene

Uniqueness

2-Bromo-3-(4-methoxy-3-methylphenyl)-1-propene is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This specific substitution pattern can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(2-bromoprop-2-enyl)-1-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8-6-10(7-9(2)12)4-5-11(8)13-3/h4-6H,2,7H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIOPBQLGFLCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=C)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001223449
Record name 4-(2-Bromo-2-propen-1-yl)-1-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001223449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-32-7
Record name 4-(2-Bromo-2-propen-1-yl)-1-methoxy-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Bromo-2-propen-1-yl)-1-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001223449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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